Pentadec-4-en-1-ol
Description
Pentadec-4-en-1-ol (C₁₅H₂₈O) is a monounsaturated fatty alcohol with a 15-carbon chain and a double bond at the fourth position. Its molecular structure combines hydrophobic alkyl properties with the reactivity of an allylic alcohol, making it relevant in organic synthesis, surfactant chemistry, and pheromone research. Its physical properties, such as a boiling point of ~280–285°C and density of 0.84 g/cm³, are influenced by the cis/trans configuration of the double bond, though cis-isomers are more common in natural sources .
Properties
CAS No. |
40642-44-2 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-4-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h11-12,16H,2-10,13-15H2,1H3 |
InChI Key |
IAFPLCRWSREQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of pentadec-4-en-1-ol can be contextualized against related alcohols and alkenols (Table 1). Key comparisons include:
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound | Molecular Formula | Double Bond Position | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₅H₂₈O | 4 | 280–285 | Surfactants, pheromone synthesis |
| 1-Pentadecanol | C₁₅H₃₂O | None (saturated) | 270–275 | Lubricants, emulsifiers |
| cis-9-Pentadecen-1-ol | C₁₅H₂₈O | 9 | 275–280 | Bioactive lipid research |
| 1-Hexadecanol | C₁₆H₃₄O | None (saturated) | 190–200 | Cosmetics, pharmaceuticals |
Key Findings:
Chain Length and Saturation: Compared to saturated 1-pentadecanol, this compound’s double bond lowers its melting point and enhances reactivity in oxidation reactions (e.g., epoxidation) . Hexadecanol’s shorter chain and saturation reduce its utility in pheromone systems but improve stability in cosmetic formulations.
Double Bond Position :
- cis-9-Pentadecen-1-ol, with a centrally located double bond, demonstrates higher biological activity in insect communication systems than this compound, which is less common in nature .
Functional Group Reactivity: Unlike benzyl adenine (BA) or 2,4-dichlorophenoxyacetic acid (2,4-D) (both referenced in plant hormone studies ), this compound lacks aromatic or acidic groups, limiting its role in plant physiology but favoring nonpolar applications.
Research Implications
While this compound shares functional similarities with saturated alcohols (e.g., emulsification), its unsaturated structure offers unique advantages in synthetic chemistry. However, its niche applications contrast with compounds like pentadienoic acid (PDA), which exhibit broader biological roles in lipid metabolism .
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